C.I. Reactive Yellow 14

Descripción

Propiedades

IUPAC Name |

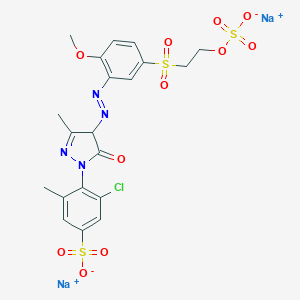

disodium;3-chloro-4-[4-[[2-methoxy-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-5-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O11S3.2Na/c1-11-8-14(38(29,30)31)9-15(21)19(11)25-20(26)18(12(2)24-25)23-22-16-10-13(4-5-17(16)35-3)37(27,28)7-6-36-39(32,33)34;;/h4-5,8-10,18H,6-7H2,1-3H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNHFVJYEPHAAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2C(=O)C(C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])OC)Cl)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18976-74-4, 94109-48-5 | |

| Record name | Reactive Yellow 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018976744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-6-(4,5-dihydro-4-((2-methoxy-5-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-3-methyl-5-oxo-1H-pyrazol-1-yl)toluene-3-sulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-chloro-6-[4,5-dihydro-4-[[2-methoxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]-3-methyl-5-oxo-1H-pyrazol-1-yl]toluene-3-sulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Diazotization of Aromatic Amines

The synthesis begins with the diazotization of 3,3'-dichlorobenzidine (DCB), a primary aromatic amine. In acidic aqueous media (pH 1.5–2.5), DCB reacts with sodium nitrite (NaNO₂) at 0–5°C to form a stable diazonium salt. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| NaNO₂:Amine molar ratio | 1.05:1 |

| Reaction time | 45–60 minutes |

Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions . The diazonium solution is maintained below 10°C to avoid decomposition.

Coupling Reaction with o-Methylacetoacetanilide

The diazonium salt is coupled with o-methylacetoacetanilide under alkaline conditions (pH 8–9). This exothermic reaction requires precise temperature control (15–25°C) to ensure high coupling efficiency (>98%).

Critical factors influencing yield :

-

Stoichiometry : 1:1 molar ratio between diazonium salt and coupling component.

-

Mixing efficiency : High-shear agitators ensure homogeneous dispersion.

Post-coupling, the crude product forms a colloidal suspension, necessitating stabilization additives like polyvinyl alcohol (PVA) to prevent aggregation .

Introduction of Reactive Sulfonate Groups

C.I. Reactive Yellow 14 derives its cellulose affinity from sulfonate (-SO₃⁻) groups introduced via sulfonation. Chlorosulfonic acid (HSO₃Cl) is added dropwise to the coupled intermediate at 50–60°C, followed by quenching with ice water.

Sulfonation metrics :

| Parameter | Value |

|---|---|

| HSO₃Cl:Intermediate ratio | 1.2:1 |

| Reaction time | 3–4 hours |

| Sulfur content (final) | 8.5–9.2 wt% |

The sulfonated product is purified via salting-out using sodium chloride, achieving 92–95% purity after filtration .

Industrial-Scale Purification and Drying

Post-synthesis, the dye slurry undergoes:

-

Filtration : Vacuum drum filters reduce moisture content to 18–22%.

-

Washing : Countercurrent washing with deionized water removes residual salts.

-

Drying : Spray drying at 120–140°C produces a free-flowing powder with <1% moisture.

Process optimization :

-

Adding 0.5–1.5% calcium stearate before filtration improves particle morphology, reducing filtration time by 40% .

-

Polyethylene wax (45–75% of dye weight) enhances drying efficiency, lowering energy consumption by 30% .

Quality Control and Analytical Validation

Batch consistency is verified through:

Análisis De Reacciones Químicas

Types of Reactions

C.I. Reactive Yellow 14 undergoes various chemical reactions, including:

Nucleophilic Substitution: The reactive groups in the dye can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction: The azo group in the dye can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The dye can undergo hydrolysis in the presence of water, especially under acidic or alkaline conditions, leading to the breakdown of the azo bond.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under alkaline conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as sodium dithionite or zinc dust are used under acidic or neutral conditions.

Major Products Formed

Nucleophilic Substitution: The major products include substituted aromatic compounds.

Oxidation: The major products include oxidized aromatic compounds and cleavage products of the azo bond.

Reduction: The major products include amines and other reduced aromatic compounds.

Aplicaciones Científicas De Investigación

C.I. Reactive Yellow 14 has various scientific research applications, including:

Chemistry: Used as a model compound in studies of azo dye synthesis, degradation, and environmental impact.

Biology: Employed in staining techniques for visualizing cellular structures and studying cell biology.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile industry for dyeing and printing fabrics, as well as in the paper and leather industries.

Mecanismo De Acción

The mechanism of action of C.I. Reactive Yellow 14 involves the formation of covalent bonds with the hydroxyl groups of cellulosic fibers. The reactive groups in the dye, such as halogenated triazines or vinyl sulfones, undergo nucleophilic substitution or addition reactions with the hydroxyl groups, resulting in a strong and durable bond. This ensures high color fastness and resistance to washing and light.

Comparación Con Compuestos Similares

Reactive Dyes: C.I. Reactive Yellow 2 and C.I. Reactive Yellow 145

C.I. Reactive Yellow 2 (CAS No. 50662-99-2):

- Structure: Monochlorotriazine reactive group .

- Reactivity: Exhibits higher methanolysis rates (2–3× faster than hydrolysis) at 50–70°C, but rates equilibrate at 80–95°C .

- Degradation : Effectively degraded via photocatalytic methods (e.g., electron beam evaporation) .

C.I. Reactive Yellow 145 (CAS No. 80157-00-2):

Key Differences :

- Reactive Yellow 14’s sulfonate groups enhance water solubility compared to Reactive Yellow 145’s vinyl sulfone.

- Reactive Yellow 2’s monochlorotriazine group offers faster reaction kinetics under moderate temperatures .

Pigment Yellow 14 (C.I. 21095)

Properties :

Comparison :

- Reactive Yellow 14’s solubility and covalent bonding mechanism make it unsuitable for non-textile applications dominated by pigments.

Solvent Yellow 14 (C.I. 12055)

Properties :

Key Contrast :

- Solvent Yellow 14’s genotoxicity contrasts with Reactive Yellow 14’s lack of reported carcinogenic data, highlighting class-based safety differences .

Acid Yellow 219 and Direct Yellow 142

Acid Yellow 219 :

Direct Yellow 142 :

Functional Difference :

- Reactive Yellow 14’s covalent bonding ensures superior wash-fastness compared to acid and direct dyes .

Data Tables

Table 1: Comparative Properties of Yellow Dyes

Research Findings on Degradation and Environmental Impact

- Chemical Degradation : Reactive Yellow 2’s susceptibility to photocatalysis implies similar pathways may apply to Reactive Yellow 14, though structural variations could alter efficiency.

- Toxicity : Solvent Yellow 14’s risks underscore the need for rigorous handling, while reactive dyes like Yellow 14 require wastewater treatment to prevent aquatic toxicity .

Actividad Biológica

C.I. Reactive Yellow 14 (RY14) is a synthetic dye widely used in textile industries for its vibrant color and reactivity. This article explores its biological activity, including toxicity, environmental impact, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is classified as an azo dye. Its structure includes a reactive group that allows it to bond with fibers, making it effective for dyeing textiles. However, the stability of azo dyes like RY14 raises concerns regarding their degradation products, which may exhibit biological activity.

Environmental Impact

The environmental degradation of RY14 has been studied extensively. Photocatalytic processes using catalysts such as zinc oxide (ZnO) have been shown to effectively degrade RY14 under UV light. The optimal conditions for decolorization include a dye concentration of 50 mg/L and a catalyst dosage of 350 mg/100 mL at a pH of approximately 6.75 . The reaction follows pseudo-first-order kinetics, indicating the importance of catalyst presence in the degradation process.

| Parameter | Optimal Value |

|---|---|

| Initial Dye Concentration | 50 mg/L |

| ZnO Dosage | 350 mg/100 mL |

| pH | 6.75 |

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of RY14 and its derivatives. For example, some derivatives have shown significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents or additives in textiles that could reduce microbial growth .

Antioxidant Activity

The antioxidant potential of RY14 has also been investigated. Compounds derived from RY14 exhibited scavenging activity against free radicals in vitro, suggesting that they may contribute to protective effects against oxidative stress . This property could be beneficial in biomedical applications where oxidative damage is a concern.

Case Studies

-

Photocatalytic Degradation

A study demonstrated the effectiveness of ZnO in degrading RY14 under UV light, achieving significant color removal and confirming the dye's susceptibility to photocatalytic processes . -

Antimicrobial Efficacy

Research highlighted the antimicrobial effects of modified RY14 compounds on pathogenic bacteria, indicating their potential use in medical textiles or coatings .

Q & A

Q. What experimental frameworks are recommended for assessing the long-term ecotoxicological effects of this compound metabolites?

- Methodological Answer : Implement:

- Tiered Testing : Start with in vitro assays (Ames test for mutagenicity), progressing to in vivo models (zebrafish embryotoxicity).

- Metabolite Tracking : Use 14C-labeled dye to monitor bioaccumulation in simulated ecosystems.

- Regulatory Alignment : Follow OECD 308 guidelines for aqueous photolysis and hydrolysis studies.

Publish negative results to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.